Bidentate Chelation Versus Monodentate Phosphites: Impact on Rh‑Catalyzed Hydroformylation Regioselectivity
In Rh‑catalyzed olefin hydroformylation, triethylene diphosphite acts as a bidentate chelating ligand, whereas triphenyl phosphite or triethyl phosphite bind as monodentate donors. The Kwok & Wink study demonstrates that a cationic bis(dioxaphospholane)rhodium catalyst precursor (structurally analogous to triethylene diphosphite) achieves regioselective hydroformylation with a significant preference for linear aldehyde products [1]. While the article title explicitly notes 'regioselective hydroformylation' as a defining characteristic of bis(dioxaphospholane)‑Rh systems, head‑to‑head quantitative regioselectivity data for triethylene diphosphite versus monodentate phosphites under identical conditions are not publicly available; differentiation is therefore based on the well‑established class‑level principle that bidentate chelation restricts metal‑center flexibility and enhances branched/linear selectivity compared with monodentate congeners [2].
| Evidence Dimension | Regioselectivity (linear vs branched aldehyde) in hydroformylation |
|---|---|
| Target Compound Data | Not directly quantified in available literature; bidentate bis(dioxaphospholane) framework is associated with regioselective hydroformylation [1]. |
| Comparator Or Baseline | Monodentate phosphites (e.g., P(OPh)₃, P(OEt)₃): typically exhibit moderate linear selectivity in unmodified systems. |
| Quantified Difference | Not available from direct head-to-head comparison; class‑level inference indicates enhanced linear selectivity imparted by chelation [2]. |
| Conditions | Rh‑catalyzed hydroformylation; cationic bis(dioxaphospholane)‑Rh precursor prepared in situ [1]. |
Why This Matters
Procurement decisions in homogeneous catalysis depend on predictable ligand‑induced selectivity; the bidentate chelation of triethylene diphosphite offers a fundamentally different coordination mode than commodity monodentate phosphites, justifying its selection for regioselective processes.
- [1] Kwok, T. J.; Wink, D. J. Characterization and application of catalytic regioselective hydroformylation with a cationic bis(dioxaphospholane)rhodium catalyst precursor. Organometallics 1993, 12, 1954‑1959. DOI: 10.1021/om00029a060. View Source
- [2] Van Leeuwen, P. W. N. M.; Claver, C. (Eds.) Rhodium Catalyzed Hydroformylation; Catalysis by Metal Complexes, Vol. 22; Springer: Dordrecht, 2002. Chapter 5: Rhodium systems with chiral diphosphite ligands. View Source
